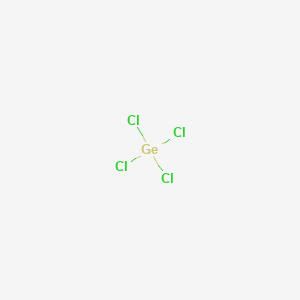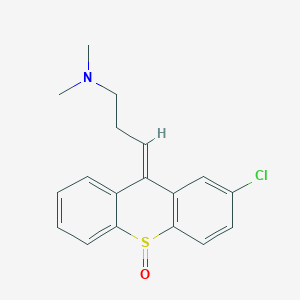
Chlorprothixene sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorprothixene sulfoxide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of chlorprothixene, which is a typical antipsychotic drug that has been used for the treatment of various psychiatric disorders. Chlorprothixene sulfoxide has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Chlorprothixene sulfoxide has been extensively studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes. Some of the scientific research applications of chlorprothixene sulfoxide are:
1. Study of G protein-coupled receptors: Chlorprothixene sulfoxide has been found to be a potent antagonist of various G protein-coupled receptors such as dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. It has been used to study the structure and function of these receptors.
2. Study of ion channels: Chlorprothixene sulfoxide has been found to block various ion channels such as voltage-gated potassium channels and NMDA receptors. It has been used to study the structure and function of these ion channels.
3. Study of protein-protein interactions: Chlorprothixene sulfoxide has been found to disrupt protein-protein interactions between various proteins such as p53 and MDM2. It has been used to study the mechanisms of protein-protein interactions.
Wirkmechanismus
The mechanism of action of chlorprothixene sulfoxide is not fully understood. However, it has been found to interact with various receptors and ion channels in the body. It has been found to be a potent antagonist of various G protein-coupled receptors such as dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. It has also been found to block various ion channels such as voltage-gated potassium channels and NMDA receptors. Chlorprothixene sulfoxide has been found to disrupt protein-protein interactions between various proteins such as p53 and MDM2.
Biochemical and Physiological Effects:
Chlorprothixene sulfoxide has been found to have various biochemical and physiological effects on the body. It has been found to:
1. Block various receptors and ion channels in the body.
2. Disrupt protein-protein interactions between various proteins.
3. Inhibit the growth of cancer cells.
4. Induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorprothixene sulfoxide has various advantages and limitations for lab experiments. Some of the advantages are:
1. It is a potent antagonist of various receptors and ion channels in the body.
2. It has been found to disrupt protein-protein interactions between various proteins.
3. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Some of the limitations are:
1. It is difficult to synthesize.
2. It is expensive.
3. It has not been extensively studied in vivo.
Zukünftige Richtungen
There are several future directions for the use of chlorprothixene sulfoxide in scientific research. Some of the future directions are:
1. Study of the structure and function of various G protein-coupled receptors.
2. Study of the structure and function of various ion channels.
3. Study of the mechanisms of protein-protein interactions.
4. Development of new drugs based on the structure of chlorprothixene sulfoxide.
Conclusion:
Chlorprothixene sulfoxide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it a valuable tool in the study of various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of chlorprothixene sulfoxide in scientific research have been discussed in this paper. Chlorprothixene sulfoxide has various advantages and limitations for lab experiments, and there are several future directions for the use of chlorprothixene sulfoxide in scientific research.
Synthesemethoden
Chlorprothixene sulfoxide can be synthesized through the oxidation of chlorprothixene using various oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction yields chlorprothixene sulfoxide as the main product along with some other minor products.
Eigenschaften
CAS-Nummer |
10120-63-5 |
|---|---|
Molekularformel |
C18H18ClNOS |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |
InChI-Schlüssel |
FIRHWYHHSBEFJB-VGOFMYFVSA-N |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Synonyme |
chlorprothixene S-oxide chlorprothixene sulfoxide chlorprothixene sulfoxide hydrochloride chlorprothixene sulfoxide, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



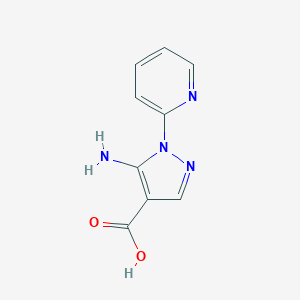
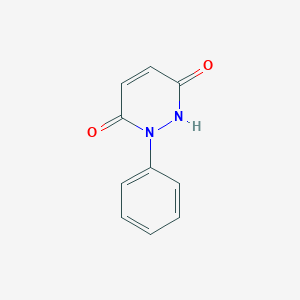
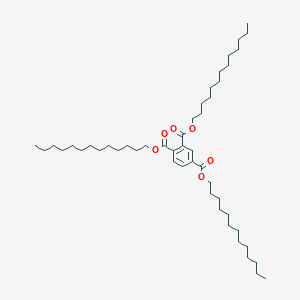

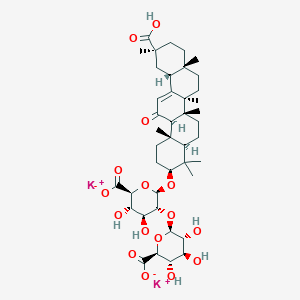
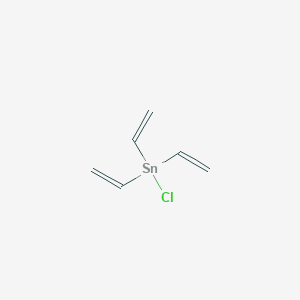

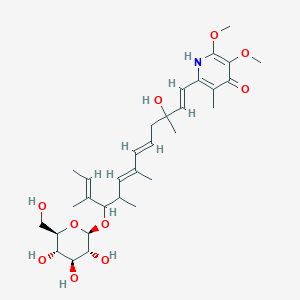


![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
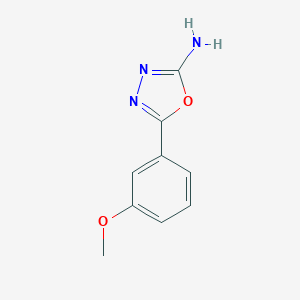
![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
